4-[(2-Hydroxy-3-methoxybenzyl)amino]benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzamide involves the Schiff base coupling and subsequent reduction of 4-aminophenylhydroxamic acid with either o-vanillin or 2-hydroxybenzaldehyde . The reaction conditions typically include the use of solvents such as methanol and catalysts to facilitate the coupling and reduction processes. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(2-Hydroxy-3-methoxybenzyl)amino]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential as a ligand in coordination polymers, where it binds to metal ions such as copper(II) to form 1-D coordination polymers . These coordination polymers have applications in molecular magnetism, electrical conductivity, luminescence, and catalysis. Additionally, 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzamide has been investigated for its inhibitory effects on enzymes like 12-lipoxygenase, making it a potential candidate for therapeutic applications in diseases related to inflammation, thrombosis, and cancer .
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzamide involves its interaction with specific molecular targets, such as metal ions in coordination polymers or enzymes like 12-lipoxygenase. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing its normal function and thereby reducing the production of pro-inflammatory molecules .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzamide include N-hydroxy-4-[(2-hydroxybenzyl)amino]benzamide and 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide . These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a diverse range of molecular targets.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-20-13-4-2-3-11(14(13)18)9-17-12-7-5-10(6-8-12)15(16)19/h2-8,17-18H,9H2,1H3,(H2,16,19) |
InChI Key |
UXPSLQHMASYNBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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